
A Comparative Guide to ALKBH5 Inhibitors:
DDO-02267 Versus TD19

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: DDO-02267

Cat. No.: B15574467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The reversible N6-methyladenosine (m6A) modification of mRNA, regulated by

methyltransferases and demethylases, has emerged as a critical player in gene expression and

cellular fate. The m6A demethylase ALKBH5 is a key "eraser" in this process and has been

identified as a promising therapeutic target in various diseases, particularly in cancer. This

guide provides a detailed comparison of two notable covalent inhibitors of ALKBH5: DDO-
02267 and TD19, summarizing their biochemical and cellular activities based on available

experimental data.

At a Glance: Key Quantitative Data
Parameter DDO-02267 TD19

Mechanism of Action Covalent Inhibitor Covalent Inhibitor

Binding Site Lys132 C100 and C267

Biochemical IC50 0.49 µM[1] 1.5-3 µM[2]

Selectivity Selective for ALKBH5[3][4]
Selective over FTO and

ALKBH3[2]

Cellular IC50 (AML) Not explicitly reported
MOLM13: 9.5 µM, NB4: 15.1

µM[5]

Cellular IC50 (Glioblastoma) Not explicitly reported U87: 7.2 µM, A172: 22.3 µM[5]
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Mechanism of Action and Biochemical Profile
Both DDO-02267 and TD19 are covalent inhibitors that achieve their potency and selectivity by

forming a stable bond with specific residues within the ALKBH5 active site. However, their

molecular targets and reported biochemical potencies differ.

DDO-02267 is a salicylaldehyde-based compound designed to target a lysine residue.[3] It

specifically forms a covalent bond with Lys132 of ALKBH5, a residue that is not conserved

among other ALKB family members, contributing to its selectivity.[3][4] In biochemical assays,

DDO-02267 exhibits a potent inhibitory concentration (IC50) of 0.49 µM.[1]

TD19, on the other hand, employs a targeted covalent inhibition strategy to modify cysteine

residues.[6][7] It irreversibly binds to C100 and C267 in the vicinity of the ALKBH5 catalytic

center.[2][7] This modification prevents the binding of m6A-containing RNA to the enzyme.[2][8]

TD19 demonstrates high selectivity for ALKBH5, with no significant inhibition of FTO and

ALKBH3 even at concentrations up to 100 µM.[2] Its biochemical IC50 is reported to be in the

range of 1.5-3 µM.[2]

Cellular Activity and Therapeutic Potential
Both inhibitors have demonstrated anti-cancer efficacy in preclinical studies, particularly in

acute myeloid leukemia (AML) and glioblastoma.

DDO-02267 has been shown to increase global m6A levels in AML cells and specifically targets

the ALKBH5-AXL signaling axis.[3][4] The AXL receptor tyrosine kinase is a key driver of

cancer progression and therapy resistance. By inhibiting ALKBH5, DDO-02267 is proposed to

destabilize AXL mRNA, leading to reduced AXL expression and downstream signaling, thereby

impeding AML cell survival and proliferation.

TD19 has shown promising anti-cancer effects in both AML and glioblastoma cell lines.[2][8] It

exhibits dose-dependent inhibition of cell viability with IC50 values of 9.5 µM in MOLM13 cells

and 7.2 µM in U87 glioblastoma cells.[2] The inhibition of ALKBH5 by TD19 leads to an

increase in cellular m6A levels, which can alter the expression of oncogenes and tumor

suppressor genes, ultimately inducing apoptosis and inhibiting cancer cell growth.[8]

Signaling Pathway: The ALKBH5-AXL Axis in AML
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The ALKBH5-AXL signaling pathway plays a crucial role in the survival and self-renewal of

leukemia stem cells (LSCs) in AML. Understanding this pathway provides context for the

mechanism of action of ALKBH5 inhibitors.
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The ALKBH5-AXL signaling cascade in AML.
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are generalized methodologies for key experiments cited in the evaluation of

ALKBH5 inhibitors.

ALKBH5 Enzymatic Assay (m6A Demethylation)
This assay quantifies the ability of an inhibitor to block the demethylase activity of ALKBH5 on

an m6A-containing RNA substrate.

Workflow:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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